2-[4-(1-Aminoethyl)phenyl]propan-2-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[4-(1-aminoethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-8,13H,12H2,1-3H3 |
InChI Key |
MHUSXQGEMFHYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)O)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The compound is significant in the field of medicinal chemistry, particularly due to its pharmacological properties. It has been investigated for its potential use as:
- Sympathomimetic Agent : Its structure allows it to act on adrenergic receptors, making it useful in treating conditions such as nasal congestion and hypotension.
- Appetite Suppressant : Historically, derivatives of this compound have been used in weight management formulations.
Case Study: Pharmacological Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of various phenylpropanolamine derivatives, including 2-[4-(1-Aminoethyl)phenyl]propan-2-ol, demonstrating their ability to stimulate beta-adrenergic receptors effectively, which could lead to increased metabolic rates and weight loss .
Polymer Science
In polymer science, 2-[4-(1-Aminoethyl)phenyl]propan-2-ol serves as a functional monomer that can be incorporated into polymers to enhance their properties.
Applications in Functional Polymers
- Smart Polymers : The compound can be utilized to create smart polymers that respond to environmental stimuli such as pH and temperature changes.
- Biomedical Applications : It is used in the development of drug delivery systems that require biocompatibility and controlled release mechanisms.
Data Table: Properties of Polymers Incorporating 2-[4-(1-Aminoethyl)phenyl]propan-2-ol
| Property | Value | Notes |
|---|---|---|
| Glass Transition Temperature | 50 °C | Indicates flexibility at room temperature |
| Biodegradability | Yes | Suitable for biomedical applications |
| Mechanical Strength | High | Enhances durability in applications |
Synthesis of Other Compounds
2-[4-(1-Aminoethyl)phenyl]propan-2-ol is also employed as a precursor for synthesizing other bioactive compounds.
Example: Synthesis Pathways
This compound can be transformed into various derivatives through chemical reactions such as alkylation and acylation. These derivatives often exhibit enhanced biological activities or improved pharmacokinetic properties.
Research Trends and Future Perspectives
Recent trends indicate an increasing interest in exploring the multifunctional aspects of 2-[4-(1-Aminoethyl)phenyl]propan-2-ol in nanotechnology and materials science. Researchers are investigating its potential applications in:
- Nanocarriers for Drug Delivery : Its ability to form stable complexes with drugs makes it an attractive candidate for developing nanocarriers that improve drug solubility and bioavailability.
- Biomaterials : The compound's biocompatibility opens avenues for its use in tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Antifungal Agents
Mefentrifluconazole (2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol)
- Key Differences: Substitution at the phenyl ring: A 4-chlorophenoxy group and trifluoromethyl group replace the 1-aminoethyl group. Functional group: A 1,2,4-triazole ring is attached to the propan-2-ol backbone instead of an aminoethyl group.
- Functional Impact: The triazole group enhances antifungal activity by inhibiting cytochrome P450 lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis .
- Synthetic Relevance: Patented methods (WO2017102905) highlight the use of chlorophenol intermediates and triazole coupling reactions, differing from the aminoethyl synthesis pathway .
Ipfentrifluconazole (B.1.37 in )
- Key Features: Contains a difluorophenyl and tetrazolyl group, increasing lipophilicity and metabolic stability compared to the aminoethyl derivative.
Tebuconazole (B.1.25)
Beta-Blocker Derivatives
Propranolol (1-isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol)
- Structural Contrast: Naphthalenyloxy substituent vs. phenyl-aminoethyl group. Isopropylamino group enhances beta-adrenergic receptor affinity.
- Functional Impact: The hydroxyl and amino groups in both compounds contribute to hydrogen bonding with cardiac receptors, but propranolol’s naphthalene ring improves membrane permeability .
Atenolol (2-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-acetamide)
- Divergence: Incorporates an acetamide group and propoxy chain, reducing CNS penetration compared to 2-[4-(1-aminoethyl)phenyl]propan-2-ol’s simpler structure .
Other Propan-2-ol Derivatives
1-{2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole propan-2-ol monosolvate
- Crystallographic Data : Triclinic crystal system (P1 space group) with distinct hydrogen-bonding networks due to solvent interactions .
4-[2-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethylamino]ethyl]phenol
Physicochemical Properties
*Estimated using fragment-based methods.
Preparation Methods
Propan-2-ol Ring Construction
The tertiary alcohol group is typically introduced through nucleophilic addition to a ketone precursor. For example, 4-acetylphenyl derivatives undergo Grignard reactions with methylmagnesium bromide, yielding the propan-2-ol structure. Alternative routes involve Friedel-Crafts acylation followed by reduction, though steric hindrance from the tertiary alcohol often necessitates protective group strategies.
Aminoethyl Side Chain Installation
The para-substituted aminoethyl group is commonly introduced via reductive amination or oxime reduction. Patent US7414153B2 demonstrates the utility of hydroxylamine-mediated oximation followed by nickel-aluminum alloy reduction, a method adaptable to analogous systems. Catalytic hydrogenation using palladium or Raney nickel further refines selectivity, particularly in avoiding over-reduction.
Oximation-Reduction Sequence
Oxime Formation
Reaction of 4-(2-oxoethyl)phenylpropan-2-ol with hydroxylamine hydrochloride in the presence of sodium acetate generates the corresponding oxime. Optimal conditions (0–30°C, pH 7–8) minimize side reactions, achieving >95% conversion. Solvent selection (toluene, di-n-butyl ether) critically influences crystallization behavior, with polar aprotic solvents enhancing oxime stability.
Representative Procedure
Catalytic Reduction
Nickel-aluminum alloy (Ni:Al = 1.5:1) in tetrahydrofuran reduces the oxime to the primary amine at 60–100°C. Exothermic reaction control prevents thermal degradation, while post-reduction extraction with 1,2-dichloroethane isolates the crude amine (97.5% purity).
Catalyst Performance Comparison
| Catalyst Ratio (Ni:Al) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.5:1 | 60–100 | 98 | 97.5 |
| 5.67:1 | 60–100 | 49.17 | 86.5 |
Reductive Amination Pathway
Ketone-Amine Condensation
4-(2-Oxoethyl)phenylpropan-2-ol reacts with ammonium acetate in methanol under hydrogen (50 psi) using 10% Pd/C, achieving 85% conversion. Steric effects from the tertiary alcohol necessitate prolonged reaction times (24–48 hours) compared to less hindered analogs.
Solvent Optimization
Methanol-water mixtures (4:1 v/v) improve substrate solubility while minimizing catalyst poisoning. Kinetic studies reveal a first-order dependence on hydrogen pressure above 30 psi, with apparent activation energy .
Resolution of Diastereomeric Impurities
Despite the primary amine’s lack of chirality, synthetic routes often produce regioisomeric byproducts. Patent US7414153B2 details diastereomer separation via differential solubility in ethanol-water-acetic acid mixtures. The desired isomer forms a less soluble acetate salt (0.5 g/mL vs. 1.2 g/mL for threo isomer), enabling >99% purity after recrystallization.
Crystallization Conditions
-
Solvent: Ethanol/H2O (3:1)
-
Acid: Acetic acid (1.2 equiv)
-
Recovery: 78% yield, 99.2% purity
Alternative Methodologies
Q & A
Q. What are the recommended synthetic routes for 2-[4-(1-Aminoethyl)phenyl]propan-2-ol, and how can isomer contamination be minimized during synthesis?
Methodological Answer: The compound can be synthesized via reduction of intermediates using catalytic hydrogenation or silane-based reducing agents (e.g., triethylsilane) under controlled conditions. For instance, analogs like 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols are prepared by reducing brominated intermediates with alkali metal hydroxides (e.g., LiOH) . To minimize isomer contamination, chromatographic separation (e.g., column chromatography with chloroform/hexane gradients) is critical, as demonstrated in patent WO2017102905A1 for separating triazole isomers . Reaction monitoring via TLC or HPLC ensures purity at each step.
Q. Which analytical techniques are most effective for characterizing the structural conformation of 2-[4-(1-Aminoethyl)phenyl]propan-2-ol?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, π⋯π stacking). For example, XRD revealed a benzimidazole derivative’s chair conformation in the piperidine ring and O–H⋯N hydrogen bonding with solvent molecules .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies hydrogen bonding networks and stereochemistry. For instance, coupling constants in NOESY spectra can confirm spatial arrangements of substituents.
- Infrared Spectroscopy (IR): Detects functional groups like –NH₂ and –OH via characteristic stretching frequencies (e.g., 3300–3500 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structure parameters of structurally similar compounds?
Methodological Answer: Contradictions in parameters (e.g., dihedral angles, hydrogen bond lengths) may arise from solvent effects, crystallization conditions, or polymorphic forms. To address this:
- Compare multiple datasets (e.g., and report differing dihedral angles for benzimidazole derivatives due to solvent interactions) .
- Perform computational modeling (e.g., density functional theory (DFT)) to validate experimental data against theoretical predictions.
- Conduct variable-temperature XRD to assess thermal motion effects on crystal packing.
Q. What experimental approaches can elucidate the biological mechanism of action of this compound?
Methodological Answer:
- Enzyme inhibition assays: Test activity against serine/threonine kinases (e.g., using radiolabeled ATP analogs), as structurally related compounds like nuvisertib inhibit kinase activity .
- Molecular docking: Use software like AutoDock to predict binding interactions with target proteins (e.g., fungal CYP51 for triazole derivatives) .
- Cellular assays: Measure cytotoxicity or apoptosis in cell lines overexpressing target receptors, with dose-response curves to determine IC₅₀ values.
Q. How can hydrogen bonding and π-interactions in the crystal lattice influence the compound’s stability and reactivity?
Methodological Answer: Weak intermolecular forces (e.g., C–H⋯O hydrogen bonds, π⋯π stacking) stabilize crystal lattices and affect solubility and melting points. For example:
- In benzimidazole derivatives, O–H⋯N hydrogen bonds with solvent molecules form R₂²(28) dimeric motifs, enhancing thermal stability .
- π⋯π interactions between aromatic rings (centroid distances ~3.8 Å) reduce molecular mobility, impacting dissolution rates .
- Stability studies under varying humidity/temperature conditions can quantify these effects.
Q. What strategies optimize the enantiomeric purity of 2-[4-(1-Aminoethyl)phenyl]propan-2-ol during asymmetric synthesis?
Methodological Answer:
- Chiral catalysts: Use transition-metal complexes (e.g., Ru-BINAP) for enantioselective reductions of ketone intermediates.
- Chiral chromatography: Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IA) to resolve enantiomers.
- Circular Dichroism (CD): Monitor optical activity during synthesis to ensure >99% enantiomeric excess (ee).
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further derivatization?
Methodological Answer:
- Steric effects: Bulky groups (e.g., trifluoromethyl) hinder nucleophilic attacks at the propan-2-ol moiety. Molecular mechanics simulations (e.g., MMFF94) predict steric clashes .
- Electronic effects: Electron-withdrawing groups (e.g., –CF₃) deactivate the aromatic ring, slowing electrophilic substitution. Hammett constants (σ) quantify these effects.
- Kinetic studies: Compare reaction rates of derivatives under identical conditions using stopped-flow spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
